molecular formula C16H19NO3 B12000947 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester

3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester

Cat. No.: B12000947
M. Wt: 273.33 g/mol
InChI Key: ULGKLOSUYRHDHM-SDNWHVSQSA-N
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Description

3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester is an organic compound with a complex structure that includes a butoxy group attached to a phenyl ring, a cyano group, and an acrylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-butoxybenzaldehyde, malononitrile, and ethyl cyanoacetate.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-butoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This forms 3-(4-butoxyphenyl)-2-cyanoacrylonitrile.

    Esterification: The resulting product is then esterified with ethyl cyanoacetate under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid.

    Reduction: 3-(4-Butoxy-phenyl)-2-amino-acrylic acid ethyl ester.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe in biochemical assays or as a precursor for bioactive molecules.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester exerts its effects depends on its interaction with molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-phenyl)-2-cyano-acrylic acid ethyl ester
  • 3-(4-Ethoxy-phenyl)-2-cyano-acrylic acid ethyl ester
  • 3-(4-Propoxy-phenyl)-2-cyano-acrylic acid ethyl ester

Uniqueness

Compared to similar compounds, 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester has a longer alkyl chain in the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for exploring structure-activity relationships and developing new materials and drugs.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl (E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C16H19NO3/c1-3-5-10-20-15-8-6-13(7-9-15)11-14(12-17)16(18)19-4-2/h6-9,11H,3-5,10H2,1-2H3/b14-11+

InChI Key

ULGKLOSUYRHDHM-SDNWHVSQSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OCC

Origin of Product

United States

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